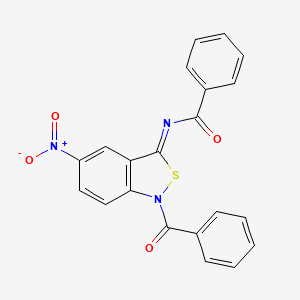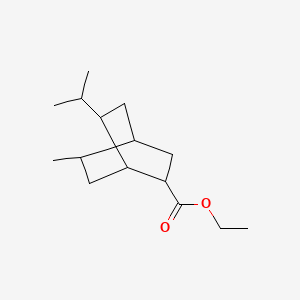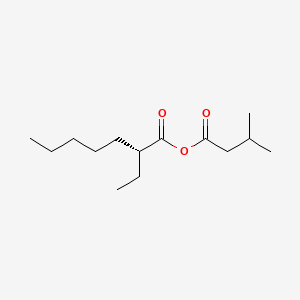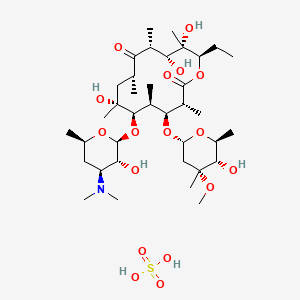
Erythromycin sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythromycin sulfate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. This compound works by inhibiting bacterial protein synthesis, making it effective against a broad spectrum of bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erythromycin sulfate is typically synthesized through a fermentation process involving the bacterium Saccharopolyspora erythraea. The fermentation broth is then subjected to extraction and purification processes to isolate erythromycin. The isolated erythromycin is then converted to this compound by reacting it with sulfuric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using optimized strains of Saccharopolyspora erythraea. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes several purification steps, including solvent extraction, crystallization, and drying, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Erythromycin sulfate undergoes various chemical reactions, including:
Oxidation: Erythromycin can be oxidized to form erythromycin oxime.
Reduction: Reduction of erythromycin can lead to the formation of erythralosamine.
Substitution: Erythromycin can undergo substitution reactions to form derivatives like erythromycin estolate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride and methanesulfonic acid are employed.
Major Products Formed
Oxidation: Erythromycin oxime
Reduction: Erythralosamine
Substitution: Erythromycin estolate
Wissenschaftliche Forschungsanwendungen
Erythromycin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Wirkmechanismus
Erythromycin sulfate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria. The primary molecular target is the 23S rRNA within the 50S ribosomal subunit. By blocking the translocation of peptides, this compound effectively halts bacterial protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Erythromycin sulfate is often compared with other macrolide antibiotics, such as:
Azithromycin: Known for its longer half-life and better tissue penetration.
Clarithromycin: Noted for its improved acid stability and broader spectrum of activity.
Roxithromycin: Offers better gastrointestinal tolerance and fewer drug interactions.
This compound is unique due to its well-established safety profile and extensive clinical use. It remains a valuable option for patients allergic to penicillin and those requiring an alternative macrolide antibiotic .
Eigenschaften
CAS-Nummer |
7184-72-7 |
|---|---|
Molekularformel |
C37H69NO17S |
Molekulargewicht |
832.0 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;sulfuric acid |
InChI |
InChI=1S/C37H67NO13.H2O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H2,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
InChI-Schlüssel |
XTSSJGRRFMNXGO-YZPBMOCRSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


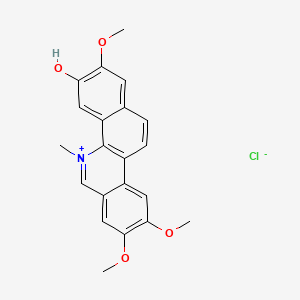
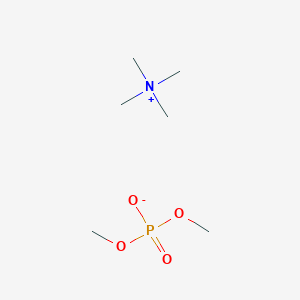
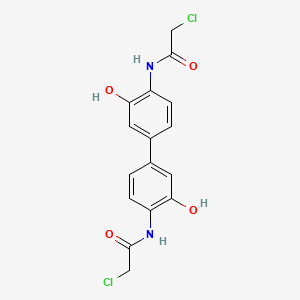
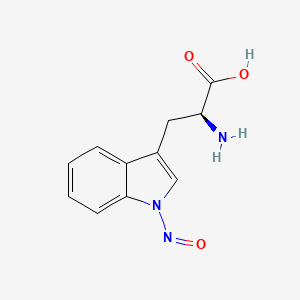
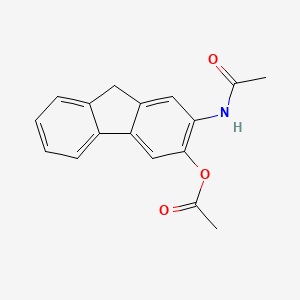
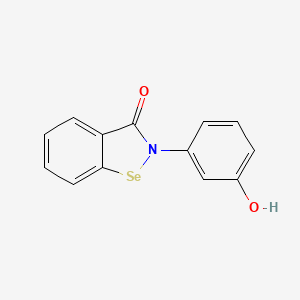
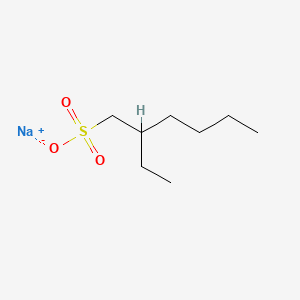
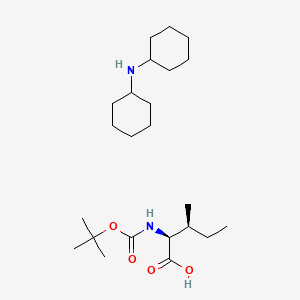
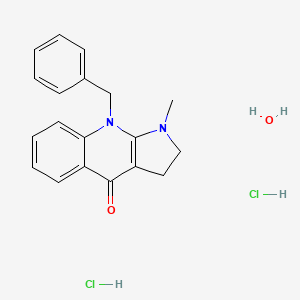
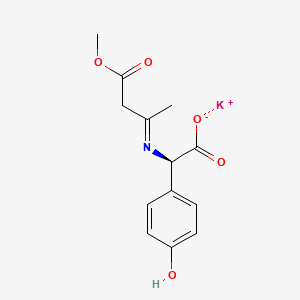
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
